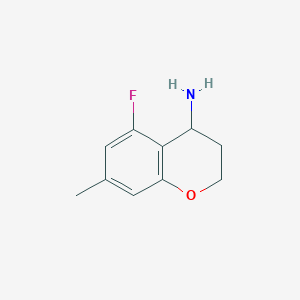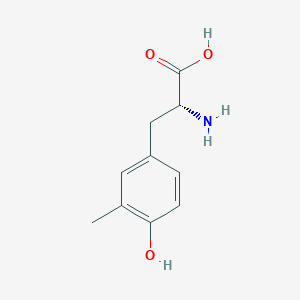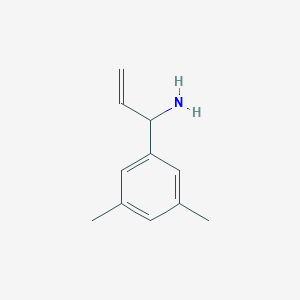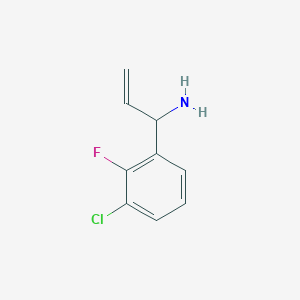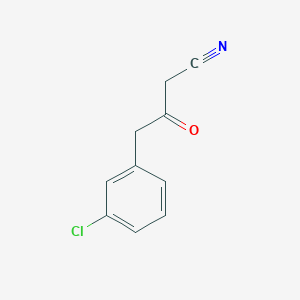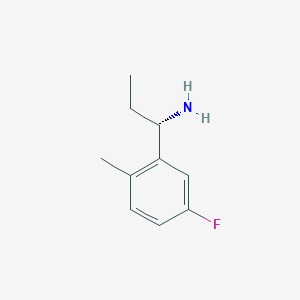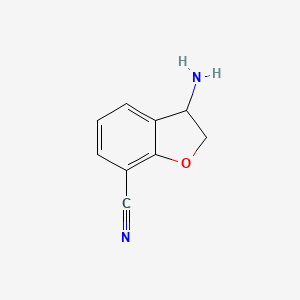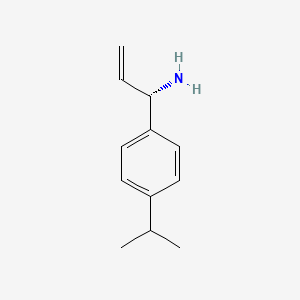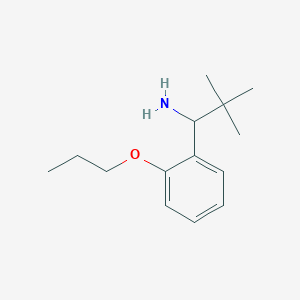
2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine is an organic compound with the molecular formula C14H23NO and a molecular weight of 221.34 g/mol . This compound is characterized by the presence of a propoxyphenyl group attached to a dimethylpropanamine backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine typically involves the reaction of 2-propoxybenzaldehyde with a suitable amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1-phenylpropan-1-one: This compound shares a similar structural backbone but lacks the propoxy group.
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: Another structurally related compound with a pyridine ring instead of a propoxyphenyl group.
Uniqueness
2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine is unique due to the presence of the propoxyphenyl group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C14H23NO |
|---|---|
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
2,2-dimethyl-1-(2-propoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-5-10-16-12-9-7-6-8-11(12)13(15)14(2,3)4/h6-9,13H,5,10,15H2,1-4H3 |
Clé InChI |
AAVOSRQHAIOWQX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC=C1C(C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


